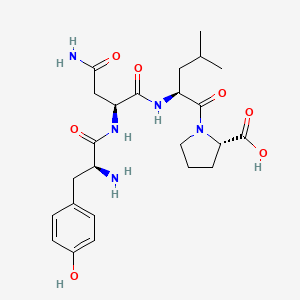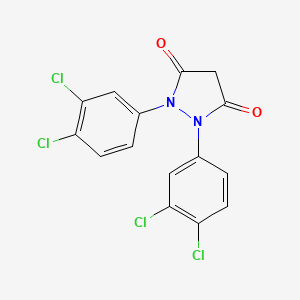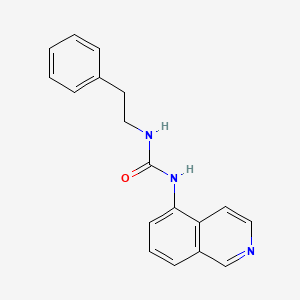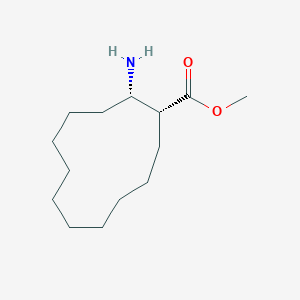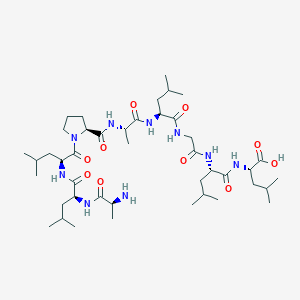![molecular formula C8H10O2 B12603916 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane CAS No. 916793-93-6](/img/structure/B12603916.png)
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane: is a complex organic compound with the molecular formula C8H10O2 It is characterized by its unique tetracyclic structure, which includes multiple ring systems and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent ring-closing reactions to form the tetracyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions within the tetracyclic structure, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,9-Dioxatricyclo[5.3.0.01,5]decane: Similar structure but lacks some of the ring systems present in 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane.
3,9-Dioxabicyclo[5.3.0]decane: Contains fewer rings and a simpler structure compared to this compound.
Uniqueness: this compound is unique due to its highly complex tetracyclic structure, which imparts distinct chemical and physical properties. This complexity makes it a valuable compound for studying intricate reaction mechanisms and for developing novel materials and pharmaceuticals.
Properties
CAS No. |
916793-93-6 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3,9-dioxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C8H10O2/c1-4-2-9-3-8(4)5(1)6-7(8)10-6/h4-7H,1-3H2 |
InChI Key |
LVMXJTDUOONYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC23C1C4C3O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
